molecular formula C13H11N3 B14285310 5-tert-Butylbenzene-1,2,4-tricarbonitrile CAS No. 132381-82-9

5-tert-Butylbenzene-1,2,4-tricarbonitrile

Cat. No.: B14285310
CAS No.: 132381-82-9
M. Wt: 209.25 g/mol
InChI Key: IJCHULPUWLBCND-UHFFFAOYSA-N
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Description

5-tert-Butylbenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C13H11N3 It is characterized by a benzene ring substituted with a tert-butyl group and three nitrile groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of tert-butylbenzene with nitric acid to form the corresponding nitro compound, which is then subjected to a reduction reaction to obtain the tricarbonitrile derivative .

Industrial Production Methods

Industrial production methods for 5-tert-Butylbenzene-1,2,4-tricarbonitrile are not well-documented in the literature. the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butylbenzene-1,2,4-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

5-tert-Butylbenzene-1,2,4-tricarbonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-Butylbenzene-1,2,4-tricarbonitrile involves its interactions with molecular targets and pathways. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butylbenzene-1,2,4-tricarbonitrile is unique due to the combination of a tert-butyl group and three nitrile groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

132381-82-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-tert-butylbenzene-1,2,4-tricarbonitrile

InChI

InChI=1S/C13H11N3/c1-13(2,3)12-5-10(7-15)9(6-14)4-11(12)8-16/h4-5H,1-3H3

InChI Key

IJCHULPUWLBCND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C#N)C#N)C#N

Origin of Product

United States

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